molecular formula C6H5ClN2O2 B145476 5-Amino-2-chloropyridine-4-carboxylic acid CAS No. 58483-95-7

5-Amino-2-chloropyridine-4-carboxylic acid

Cat. No. B145476
CAS RN: 58483-95-7
M. Wt: 172.57 g/mol
InChI Key: WCZUTMZMEAPPIX-UHFFFAOYSA-N
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Description

The compound of interest, 5-Amino-2-chloropyridine-4-carboxylic acid, is closely related to the compounds discussed in the provided papers, which involve substituted pyridines and their interactions with various acids and other substituents. These compounds are of interest due to their potential applications in supramolecular chemistry and crystal engineering, as they can form cocrystals with diverse structural characteristics and properties.

Synthesis Analysis

The synthesis of related compounds typically involves co-crystallization techniques, where substituted pyridines are combined with carboxylic acids or other substituents in the presence of solvents. The process often results in the formation of cocrystals with specific supramolecular synthons, which are the fundamental building blocks of crystal structures. For instance, the synthesis of a cocrystal involving 2-amino-5-chloropyridine and 3-methylbenzoic acid was achieved by slow evaporation technique, resulting in a monoclinic crystal system with specific hydrogen bonding interactions .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by X-ray diffraction techniques, revealing details such as the crystallographic system, space group, and cell dimensions. For example, the cocrystal of 2-amino-5-chloropyridine with 3-methylbenzoic acid belongs to the monoclinic system with space group P21/c . The molecular geometry and vibrational frequencies can also be calculated using density functional theory (DFT), providing a theoretical understanding that complements the experimental data .

Chemical Reactions Analysis

The chemical reactions involved in the formation of these cocrystals typically include hydrogen bonding interactions, which are crucial for the stabilization of the crystal structure. These interactions can be of various types, such as Npyridine-H···O C, C O–H···Npyridine, and C–H···O . The presence of unionized –COOH functional groups and their interactions with substituted pyridines are key factors in the formation of these cocrystals .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular and crystal structures. The presence of hydrogen bonding and other intermolecular interactions, such as π-π stacking, significantly influences the properties of the cocrystals. For example, the HOMO–LUMO energy gap, natural bond orbital (NBO) analysis, and nonlinear optical (NLO) properties can be determined to understand the electronic characteristics of the compound . Hirshfeld surface analysis is also used to confirm the existence of intermolecular interactions within the compound .

Scientific Research Applications

Crystal Structure Analysis

  • 5-Amino-2-chloropyridine-4-carboxylic acid is involved in forming hydrogen-bonded networks in crystal structures. For instance, it interacts with fumaric acid molecules through hydrogen bonds, creating two-dimensional networks in crystals (Hemamalini & Fun, 2010).
  • Similarly, its interaction with benzoic acid through hydrogen bonds results in the formation of cyclic hydrogen-bonded motifs and chains parallel to a specific crystal direction (Hemamalini & Fun, 2010).

Synthesis and Molecular Interaction

  • 5-Amino-2-chloropyridine-4-carboxylic acid derivatives are used in the synthesis of biologically active compounds. For example, ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates creates scaffolds for peptidomimetics and biologically active compounds (Ferrini et al., 2015).

Co-crystallization Studies

  • Co-crystallization of 5-Amino-2-chloropyridine-4-carboxylic acid with other compounds, like salicylic acids, results in various complex solid forms. These co-crystallizations often involve proton transfer and hydrogen bonding, important for understanding molecular interactions (Montis & Hursthouse, 2012).

Antimicrobial Activity

  • Derivatives of 5-Amino-2-chloropyridine-4-carboxylic acid have been studied for their potential antimicrobial properties. For instance, compounds synthesized using this acid and benzothiazoles showed varying degrees of activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Vibrational Analysis

  • Studies involving vibrational analysis, such as FTIR and Raman spectroscopy, of complexes involving 5-Amino-2-chloropyridine-4-carboxylic acid and other molecules like tartaric acid, provide insights into the molecular structures and interactions of these compounds (Periathai & Rajagopal, 2014).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

5-amino-2-chloropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c7-5-1-3(6(10)11)4(8)2-9-5/h1-2H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZUTMZMEAPPIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80627956
Record name 5-Amino-2-chloropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-chloropyridine-4-carboxylic acid

CAS RN

58483-95-7
Record name 5-Amino-2-chloroisonicotinic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=58483-95-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-2-chloropyridine-4-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-2-chloro-isonicotinic acid
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Synthesis routes and methods I

Procedure details

A stirred suspension of 5-[N-(tert-butoxycarbonyl)amino]-2-chloropyridine-4-carboxylic acid (1.91 g, 7 mmol) in CH2Cl2 (200 mL) is treated slowly with trifluoroacetic acid until homogeneous (ca. 12 mL). The solution is stirred overnight and extracted with dilute NH4OH, and the aqueous layer is then acidified with dilute HCl to gave a precipitate of 5-amino-2-chloropyridine-4-carboxylic acid (1.05 g, 87% yield). 1H NMR (DMSO) δ 9.01 (2H, m), 8.03 (1H, s), 7.48 (1H, s).
Quantity
1.91 g
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reactant
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200 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A suspension of 5-tert-butoxycarbonylamino-2-chloro-isonicotinic acid (2.46 g) in aqueous 2N potassium hydroxide solution (45 mL) was stirred at 90° C. for 5 hours. After cooling to room temperature, the solution was acidified by slow addition of 6N hydrochloric acid. The formed precipitate was filtered off, washed with water, MTB-ether and hexane and dried in vacuum to afford 700 mg of the title compound of the formula
Quantity
2.46 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-2-chloropyridine-4-carboxylic acid
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5-Amino-2-chloropyridine-4-carboxylic acid
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Reactant of Route 6
5-Amino-2-chloropyridine-4-carboxylic acid

Citations

For This Compound
2
Citations
R ThomasáWinters, HD HollisáShowalter - Journal of the Chemical …, 1996 - pubs.rsc.org
Directed lithiation of Boc or pivaloyl derivatives of 2-substituted 5-aminopyridines with BuLi–TMEDA in diethyl ether at –10 C gave 4-lithio derivatives which were quenched with CO2 to …
Number of citations: 0 pubs.rsc.org
N Kim, CJ Park, Y Kim, SS Ryu, H Cho, Y Nam… - European Journal of …, 2023 - Elsevier
… 5-amino-2-chloropyridine-4-carboxylic acid (9.0 g, 52.32 mmol) was taken in vial. formamide (15 ml) was added and the reaction mixture was heated at 140 C for 5 h and cooled to rt. Ice…
Number of citations: 0 www.sciencedirect.com

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